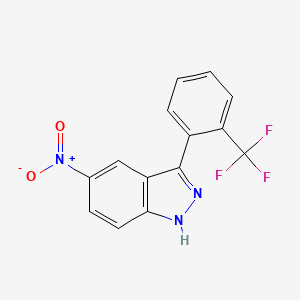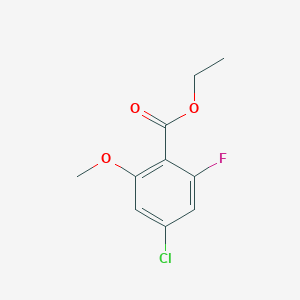
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is a heterocyclic compound that features a nitro group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)phenylhydrazine with 2-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-3-(2-(trifluoromethyl)phenyl)-1H-indazole.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-3-(trifluoromethyl)phenyl)-1H-pyrazole
- 5-Nitro-3-(trifluoromethyl)phenyl)-1H-pyridine
- 5-Nitro-3-(trifluoromethyl)phenyl)-1H-quinoline
Uniqueness
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is unique due to the presence of both a nitro group and a trifluoromethyl-substituted phenyl ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Properties
CAS No. |
1356087-76-7 |
|---|---|
Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
5-nitro-3-[2-(trifluoromethyl)phenyl]-1H-indazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(20(21)22)5-6-12(10)18-19-13/h1-7H,(H,18,19) |
InChI Key |
BWFPXOUMSDXNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)



![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)


![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)





